6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose

描述

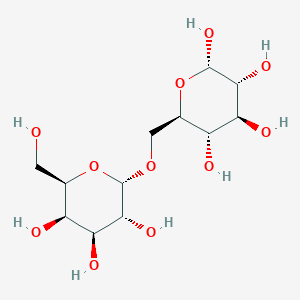

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose, also known as melibiose, is a disaccharide composed of galactose and glucose. It is naturally occurring and can be found in certain plants and seeds. The compound has the molecular formula C12H22O11 and is known for its role in various biological and chemical processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose typically involves the enzymatic or chemical glycosylation of glucose with galactose. One common method is the use of glycosyltransferase enzymes, which facilitate the transfer of a galactose moiety to glucose under mild conditions. Chemical synthesis can also be achieved through the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as seeds and legumes, followed by purification processes. Enzymatic synthesis is also employed on a larger scale due to its specificity and efficiency .

化学反应分析

Types of Reactions

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by acids or enzymes to yield its constituent monosaccharides, galactose, and glucose.

Oxidation: It can be oxidized to produce corresponding aldonic acids.

Reduction: Reduction of the compound can lead to the formation of sugar alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic conditions or specific enzymes such as α-galactosidase.

Oxidation: Oxidizing agents like nitric acid or bromine water.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Hydrolysis: Galactose and glucose.

Oxidation: Aldonic acids.

Reduction: Sugar alcohols such as sorbitol and galactitol.

科学研究应用

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies and as a standard in carbohydrate analysis.

Biology: Plays a role in studying carbohydrate metabolism and enzyme specificity.

Medicine: Investigated for its potential prebiotic effects and its role in modulating gut microbiota.

Industry: Utilized in the production of functional foods and as a sweetener in various food products

作用机制

The mechanism of action of 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it can be hydrolyzed by α-galactosidase to release galactose and glucose, which are then utilized in various metabolic pathways. The compound also exhibits prebiotic properties by promoting the growth of beneficial gut bacteria .

相似化合物的比较

Similar Compounds

Lactose: A disaccharide composed of galactose and glucose linked by a β-1,4-glycosidic bond.

Sucrose: A disaccharide composed of glucose and fructose.

Trehalose: A disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond.

Uniqueness

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose is unique due to its α-1,6-glycosidic bond between galactose and glucose, which imparts distinct chemical and biological properties. Unlike lactose, which is hydrolyzed by lactase, melibiose requires α-galactosidase for hydrolysis. This specificity makes it valuable in studying enzyme-substrate interactions and in applications where selective hydrolysis is desired .

生物活性

Introduction

6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose, commonly referred to as isomaltose, is a disaccharide composed of one galactose and one glucose moiety linked by an alpha (1-6) glycosidic bond. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition, immunology, and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and relevant research findings.

1. Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties. In vitro studies have demonstrated that polysaccharides derived from similar structures can enhance lymphocyte proliferation and stimulate immune responses. For instance, a study involving polysaccharides from Ganoderma lucidum showed significant stimulation of spleen lymphocytes, suggesting a potential for enhancing immune function through similar mechanisms .

2. Antidiabetic Potential

As a non-cariogenic sugar substitute, this compound has been investigated for its effects on glucose metabolism. It is reported to have a favorable impact on blood glucose levels, making it a suitable option for individuals with diabetes or prediabetes . The compound's structure allows it to be slowly absorbed, potentially aiding in glycemic control.

4. Gastrointestinal Health

The prebiotic potential of this compound may contribute to gastrointestinal health by promoting beneficial gut microbiota. Prebiotics are known to enhance the growth of probiotics in the gut, leading to improved digestive health and enhanced immune function .

Case Studies and Experimental Data

A comprehensive analysis of various studies reveals significant insights into the biological activity of this compound:

The biological activities attributed to this compound can be linked to several mechanisms:

- Glycosidic Bond Interaction : The alpha (1-6) glycosidic bond may influence how the compound interacts with enzymes and receptors in biological systems.

- Immune Modulation : Activation of immune cells through receptor-mediated pathways could explain the observed immunomodulatory effects.

- Metabolic Pathways : Its role in carbohydrate metabolism may provide insights into its antidiabetic effects.

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-CQHUIXDMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424933 | |

| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

220585-89-7, 585-99-9, 13299-20-2 | |

| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melibiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 °C | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。